Plevitrexed

描述

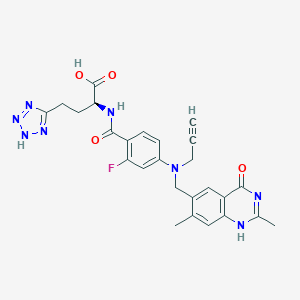

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSCSAMMLUINT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165351 | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153537-73-6 | |

| Record name | Plevitrexed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153537-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plevitrexed [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plevitrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-696259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLEVITREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Plevitrexed Action

Primary Enzymatic Inhibition: Thymidylate Synthase

The principal molecular target of plevitrexed is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). ontosight.ainih.gov By selectively binding to the folate-binding site of TS, this compound prevents the normal enzymatic reaction from occurring. probechem.comnih.gov

Enzyme Kinetics and Binding Affinity (e.g., Ki values)

This compound demonstrates potent inhibition of thymidylate synthase. It exhibits a high binding affinity for the enzyme, with a reported inhibition constant (Ki) of approximately 0.44 nM. probechem.commedchemexpress.comguidetopharmacology.org This strong binding underscores its efficacy as a specific inhibitor of TS. ncats.io

Enzyme Inhibition Data for this compound

| Target Enzyme | Inhibition Constant (Ki) |

|---|

Downstream Biochemical Consequences on Deoxythymidylate and DNA Synthesis Pathways

The inhibition of thymidylate synthase by this compound has significant downstream effects on cellular biochemistry. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form dTMP, a precursor necessary for the synthesis of deoxythymidine triphosphate (dTTP). nih.gov By blocking this step, this compound leads to a depletion of the intracellular dTMP and consequently dTTP pools. ontosight.ai The lack of sufficient dTTP hinders DNA replication, leading to cell cycle arrest and programmed cell death (apoptosis). ontosight.ainih.gov The high specificity of this compound for TS is demonstrated by the fact that the addition of thymidine (B127349) to cell cultures can reverse its cytotoxic effects by over 10,000-fold. capes.gov.br

Broader Enzymatic Inhibition Spectrum

While thymidylate synthase is its primary target, the broader enzymatic inhibition profile of this compound has been considered.

Dihydrofolate Reductase Inhibition Potential

Some antifolate drugs, such as pemetrexed (B1662193), are known to inhibit dihydrofolate reductase (DHFR) in addition to TS. medchemexpress.comresearchgate.net DHFR is another key enzyme in folate metabolism, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. pharmacologyeducation.org However, this compound is characterized as a selective inhibitor of thymidylate synthase, suggesting that its inhibitory activity against DHFR is significantly less potent compared to its effect on TS. ncats.io

Glycinamide (B1583983) Ribonucleotide Formyltransferase Inhibition Potential

Glycinamide ribonucleotide formyltransferase (GARFT) is an enzyme involved in the de novo synthesis of purines. ontosight.aiwikipedia.org Similar to DHFR, other multi-targeted antifolates like pemetrexed also inhibit GARFT. medchemexpress.comresearchgate.net While some sources mention that this compound's mechanism involves the inhibition of GARFT, it is primarily recognized for its potent and selective inhibition of thymidylate synthase. ontosight.aiwikipedia.org

Cellular Uptake and Transport Mechanisms

This compound enters cells primarily through the reduced folate carrier (RFC), a major transport system for folates and antifolates. nih.govmedchemexpress.comcapes.gov.br It has also been shown to be taken up via the α-folate receptor. medchemexpress.com Its transport via the RFC means it competes with naturally occurring folates and other antifolates like methotrexate (B535133) for cellular entry. capes.gov.br Studies have shown that cell lines with lower expression of the RFC exhibit reduced sensitivity to this compound. capes.gov.br Furthermore, resistance to this compound has been associated with decreased uptake of the drug. capes.gov.br Unlike some other antifolates, this compound is not a substrate for folylpolyglutamate synthetase, meaning it is not polyglutamylated within the cell. ncats.iocapes.gov.br This lack of polyglutamylation leads to a more rapid efflux from the cell once the drug is removed from the extracellular environment, resulting in a quicker recovery of TS activity. capes.gov.br

Role of the Reduced Folate Carrier (RFC) System

The primary and predominant route for this compound transport into cells is the Reduced Folate Carrier (RFC) system. guidetopharmacology.orguni.luwikipedia.orgmims.com The RFC, also known as solute carrier family 19 member 1 (SLC19A1), is a ubiquitously expressed transmembrane protein that functions as an anion exchanger, responsible for the cellular uptake of reduced folates essential for nucleotide synthesis and other one-carbon metabolic reactions. mims.comnih.gov this compound's structure allows it to be recognized and transported by this carrier. guidetopharmacology.orgwikipedia.org

Research indicates that this compound inhibits the transport of methotrexate, a classic antifolate, into L1210 and W1L2 cells with a Ki of approximately 1 µM, signifying its interaction with the RFC. wikipedia.org The reliance on the widely distributed RFC system for uptake is a key characteristic of this compound's pharmacology. mims.com

Role of the Alpha-Folate Receptor (α-FR)

In addition to the RFC, this compound is also a substrate for the alpha-Folate Receptor (α-FR), a high-affinity membrane protein that binds folic acid and its analogues and transports them into the cell via receptor-mediated endocytosis. wikipedia.orgmims.comfishersci.canih.gov The α-FR is not as ubiquitously expressed as the RFC; its expression is restricted in most normal tissues but is frequently overexpressed in various cancers, particularly those of epithelial origin like ovarian carcinoma. mims.comwikiskripta.eu

The ability of this compound to utilize α-FR provides an additional mechanism for its entry into tumor cells, which may be particularly advantageous in cancers with high α-FR expression. nih.gov However, its affinity for α-FR is lower than that of agents specifically designed for high-affinity binding to this receptor. nih.govnih.gov

Comparative Analysis of Transport Dynamics with Other Antifolates

The transport characteristics of this compound become clearer when compared with other antifolates, which exhibit varying dependencies on the available folate transport systems. Unlike agents such as ONX 0801 (BGC 945), which was specifically designed to selectively bind to the α-FR with very high affinity (Kd ~0.1nM), this compound's uptake is not predominantly reliant on this receptor. mims.com Instead, it shares transport characteristics with antifolates like raltitrexed (B1684501), which are also taken up primarily by the ubiquitous RFC. mims.com

A comparative study in murine L1210 leukemia cells expressing either RFC or a membrane folate receptor (MFR, i.e., α-FR) evaluated the transport dynamics of several thymidylate synthase inhibitors, including this compound (BGC9331), raltitrexed, and pemetrexed. nih.govnih.gov The study found a direct correlation between the affinity of the antifolates for these transporters and the potency of in-situ TS inhibition. nih.gov For antifolates that had a low binding affinity for MFR, the ability to be polyglutamylated was a key determinant of their potency. nih.gov Since this compound is a non-polyglutamatable antifolate, its activity via the MFR pathway is influenced by this characteristic, distinguishing it from polyglutamylated drugs like pemetrexed and raltitrexed. nih.govnih.gov

This dual-transporter interaction distinguishes this compound from both highly specific α-FR-targeted drugs and from other RFC-transported antifolates that undergo extensive polyglutamylation, a metabolic process that this compound was designed to avoid. nih.govnih.gov

Interactive Data Table: Transport Systems for this compound and Other Antifolates

| Compound | Predominant Transporter(s) | Polyglutamylation | Primary Target(s) |

| This compound | RFC, α-FR mims.comwikipedia.org | No nih.govguidetopharmacology.org | Thymidylate Synthase uni.lu |

| Methotrexate | RFC nih.gov | Yes | Dihydrofolate Reductase wikipedia.org |

| Pemetrexed | RFC, PCFT, α-FR nih.govnih.govsigmaaldrich.com | Yes sigmaaldrich.com | TS, DHFR, GARFT wikipedia.org |

| Raltitrexed | RFC mims.com | Yes wikipedia.org | Thymidylate Synthase wikipedia.org |

| ONX 0801 (BGC 945) | α-FR mims.com | Yes | Thymidylate Synthase wikipedia.org |

Preclinical Efficacy Studies

In Vitro Cellular Models

Antitumor Activity and Growth Inhibition in Diverse Cancer Cell Lines

Plevitrexed has demonstrated a broad spectrum of antitumor activity across a variety of cancer cell lines. In murine leukemia cell lines, such as L1210 and W1L2, this compound has shown potent inhibitory effects. nih.govresearchgate.net Furthermore, its efficacy has been documented in a range of human cancer cell lines, including those derived from ovarian, colon, non-small-cell lung, and gastric carcinomas. mdpi.com

The cytotoxic effects of this compound are dose-dependent. For instance, in A431 epidermoid tumor cells, the IC50 (the concentration required to inhibit the growth of 50% of cells) was determined to be 90 nM in a 72-hour MTT assay. In the α-folate receptor (α-FR) transfected counterpart of this cell line, A431-FR, the IC50 was significantly lower at 23 nM, indicating enhanced potency in cells with higher folate receptor expression.

Interactive Table 1: Growth Inhibition of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |

|---|---|---|---|

| A431 | Epidermoid | 90 | 72 |

| A431-FR | Epidermoid (α-FR transfected) | 23 | 72 |

Effects on Intracellular Metabolite Pools and Surrogate Markers

As a potent inhibitor of thymidylate synthase, this compound's mechanism of action involves the disruption of the synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP) from 2'-deoxyuridine-5'-monophosphate (dUMP). xemistry.com This enzymatic blockade leads to a predictable accumulation of dUMP within the cells. xemistry.comaacrjournals.org This increase in intracellular dUMP results in the subsequent efflux of its corresponding nucleoside, 2'-deoxyuridine (B118206) (dUrd), into the plasma. mdpi.comnih.govcore.ac.uk

The elevation of plasma dUrd levels has been established as a reliable surrogate marker for the in vivo inhibition of thymidylate synthase. mdpi.comnih.govaacrjournals.org Studies have demonstrated that the administration of this compound leads to a dose-dependent increase in plasma dUrd concentrations. aacrjournals.org For example, in a clinical setting, plasma dUrd levels were observed to rise at all dose levels of this compound administered. aacrjournals.org The duration and magnitude of this elevation in plasma dUrd correlate with the extent and duration of TS inhibition. aacrjournals.org In some instances, a single dose of this compound has produced a pattern of dUrd elevation similar to that of other thymidylate synthase inhibitors. aacrjournals.org

Modulation of Target Enzyme Expression

A notable consequence of thymidylate synthase inhibition by various chemotherapeutic agents, including this compound, is the upregulation of the TS protein itself. nih.govaacrjournals.org This phenomenon is believed to be a cellular response to the disruption of an autoregulatory feedback loop where TS protein can control its own translation. nih.govaacrjournals.org The upregulation of TS protein is considered a potential mechanism of drug resistance, as it may diminish the efficacy of the inhibitor. nih.gov

In vitro studies have quantified this effect. In W1L2 human lymphoblastic leukemia cells treated for 24 hours with equitoxic doses of various TS inhibitors, this compound induced a 10-fold upregulation of TS protein. nih.govnih.gov This was more pronounced than the upregulation observed with other agents such as raltitrexed (B1684501) (6-fold) and fluorouracil (5-fold) under the same conditions. nih.govnih.gov This upregulation has been shown to be both time- and dose-dependent. nih.govaacrjournals.org Interestingly, this effect is not limited to tumor cells; non-transformed human fibroblasts have demonstrated a significantly greater upregulation of TS protein compared to tumor cells when exposed to equitoxic doses of this compound. nih.govaacrjournals.org

Interactive Table 2: Thymidylate Synthase (TS) Protein Upregulation by Various TS Inhibitors in W1L2 Cells

| TS Inhibitor | Fold Upregulation of TS Protein |

|---|---|

| This compound (ZD9331) | 10 |

| Raltitrexed | 6 |

| Fluorouracil | 5 |

| LY231514 | 7 |

| AG337 | 7 |

| BW1843U89 | 3 |

Studies on [3H]-Methotrexate Transport Inhibition

This compound is transported into cells via the reduced folate carrier (RFC). tandfonline.com In vitro studies have demonstrated that this compound can inhibit the transport of other folate analogs, such as methotrexate (B535133). In L1210 and W1L2 cells, this compound was found to inhibit the transport of [3H]-methotrexate with a Ki of approximately 1 µM. guidetopharmacology.org

In Vivo Animal Models

Therapeutic Potential in Murine Xenograft Models of Various Cancer Types

The antitumor activity of this compound observed in vitro has been substantiated in various in vivo murine xenograft models. These models, which involve the implantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical drug evaluation. aacrjournals.orgnih.govcapes.gov.br

This compound has demonstrated a broad range of activity in these models, showing therapeutic potential against human ovarian, colon, non-small-cell lung, and gastric carcinoma xenografts. mdpi.com For instance, antitumor activity has been noted in models of gastric cancer. medchemexpress.com The efficacy in ovarian cancer xenografts has also been a focus of investigation. tandfonline.com While specific quantitative data on tumor growth inhibition varies across studies and models, the consistent observation of antitumor effects in these preclinical settings has been a key driver for the clinical development of this compound. tandfonline.com In vivo studies using the L5178Y mouse lymphoma also showed that this compound treatment led to greater upregulation of TS protein in normal intestinal epithelial cells compared to the tumor cells. aacrjournals.orgresearchgate.net

Efficacy in Thymidine (B127349) Salvage-Incompetent Lymphoma Models (e.g., L5178Y TK−/−)

This compound (also known as ZD9331) has demonstrated significant antitumor activity in preclinical studies utilizing the L5178Y TK−/− mouse lymphoma model. This particular model is crucial for evaluating thymidylate synthase (TS) inhibitors because the cancer cells are thymidine kinase-deficient (TK−/−). Thymidine kinase is a key enzyme in the nucleotide salvage pathway, which allows cells to recycle thymidine from the environment. By using a TK-deficient model, the primary de novo pathway for DNA synthesis, which is targeted by this compound, cannot be bypassed, thus providing a clearer assessment of the drug's direct efficacy. fda.govscispace.com

Studies have shown that this compound can be curative in this model. aacrjournals.org The efficacy is, however, dependent on the administration schedule, which influences the drug's pharmacokinetics and pharmacodynamics. Two different curative administration schedules have been identified: a continuous subcutaneous infusion of a low dose (e.g., 3 mg/kg over 24 hours) and a single high-dose intraperitoneal (i.p.) bolus injection (e.g., 25–50 mg/kg). aacrjournals.org

Pharmacokinetic analysis in DBA2 mice bearing the L5178Y TK−/− tumor revealed differences in drug distribution and clearance between the two schedules. Following a 50 mg/kg i.p. bolus, this compound concentrations in the tumor were initially lower than in the plasma. However, the drug cleared more slowly from the tumor, leading to a tumor-to-plasma concentration ratio that increased from less than 1 at 4-6 hours to 4.2 at 24 hours. aacrjournals.orgscispace.com In contrast, a continuous 3 mg/kg subcutaneous infusion resulted in steady-state drug concentrations where the tumor-to-plasma ratio was approximately 1.4. scispace.com

The impact on the target enzyme, thymidylate synthase, was also evaluated by measuring deoxynucleotide pools within the tumors. The continuous infusion schedule led to a significant and sustained depletion of deoxythymidine triphosphate (dTTP) pools, a direct consequence of TS inhibition. aacrjournals.orgscispace.com Conversely, the high-dose bolus injection resulted in a more transient inhibition of TS. scispace.com These findings underscore that sustained inhibition of thymidylate synthase, as achieved by continuous infusion, is a highly effective therapeutic strategy in this salvage-incompetent tumor model. aacrjournals.org

| Administration Schedule | Dose | Outcome | Tumor:Plasma Ratio (at time) | Effect on dTTP Pools |

|---|---|---|---|---|

| Single Intraperitoneal Bolus | 50 mg/kg | Curative | 1.6 (16 h), 4.2 (24 h) | Transient Inhibition |

| Subcutaneous Infusion | 3 mg/kg over 24h | Curative | ~1.4 (steady state) | Sustained Depletion |

Influence of Dietary Folate Status on Antitumor Activity in Murine Models

The antitumor activity of antifolate drugs, including this compound, is significantly influenced by the host's dietary folate status. Murine models inherently possess plasma folate levels that are approximately ten times higher than those in humans. capes.gov.braacrjournals.org These high levels of endogenous folates can compete with antifolate drugs for transport into cells via the reduced folate carrier (RFC) and for binding to the target enzyme, thymidylate synthase. aacrjournals.org This competition can potentially diminish the therapeutic efficacy of the drug in standard preclinical models. capes.gov.braacrjournals.org

To address this, studies have been conducted in mice fed folate-deficient diets to better mimic the physiological conditions in humans. Research demonstrated that mice on a low-folate diet were much more sensitive to the toxic effects of antifolates. fda.gov For instance, in a study with the related antifolate pemetrexed (B1662193), dietary folate depletion significantly reduced the maximum tolerated dose (MTD). researchgate.net

Specifically for this compound, its transport into cells is mediated by the RFC. researchgate.netnih.gov Therefore, high concentrations of natural folates can interfere with its uptake and subsequent antitumor effect. Studies evaluating various TS inhibitors found that the efficacy of antifolates like raltitrexed and pemetrexed was greater in mice on a folate-depleted diet. capes.gov.braacrjournals.org While direct data for this compound under these exact conditions is part of a broader class analysis, the principle holds: reducing competing endogenous folates enhances drug activity. capes.gov.brresearchgate.net

Another critical factor is the level of thymidine, which can be used by cells via the salvage pathway to circumvent TS inhibition. Murine plasma thymidine levels are also about ten times higher than in humans. aacrjournals.org This high thymidine level can rescue cancer cells from the effects of TS inhibitors, making tumors with a functional thymidine kinase (TK) less sensitive to treatment. capes.gov.braacrjournals.org Therefore, the most effective preclinical evaluation of antifolates like this compound often involves murine models that combine a low-folate diet with tumors that are deficient in the thymidine salvage pathway (TK-deficient). capes.gov.br This approach mitigates the protective effects of both high folate and high thymidine levels, providing a more accurate assessment of the drug's potential clinical efficacy.

| Dietary Condition | Endogenous Folate/Thymidine Levels | Predicted Impact on this compound Efficacy | Rationale |

|---|---|---|---|

| Standard Murine Diet | High (~10x Human Levels) | Potentially Reduced | Competition for cellular uptake (RFC) and binding to thymidylate synthase. aacrjournals.org |

| Folate-Deficient Diet | Low | Potentially Enhanced | Reduced competition, leading to increased drug uptake and target inhibition. fda.govcapes.gov.br |

Chemical Design and Structure Activity Relationship Sar of Plevitrexed

Quinazoline (B50416) Antifolate Scaffold Development

The foundation of plevitrexed's structure lies in the quinazoline ring system, a heterocyclic scaffold that has been a cornerstone in the development of antifolate anticancer agents. researchgate.net This scaffold serves as a bioisostere for the pteridine (B1203161) ring found in folic acid and classical antifolates like methotrexate (B535133). taylorandfrancis.comnih.gov The development of quinazoline-based TS inhibitors, such as raltitrexed (B1684501), demonstrated the potential of this class of compounds in cancer therapy. researchgate.net These early-generation compounds established that the quinazoline core could effectively occupy the folate-binding site of TS, leading to the inhibition of DNA synthesis and cell death. ontosight.aiontosight.ai The design of this compound built upon this established scaffold, incorporating specific modifications to optimize its pharmacological profile. scispace.com

Rationale for Non-Polyglutamatable Design

A key feature distinguishing this compound from many other antifolates is its deliberate design as a non-polyglutamatable agent. researchgate.netnih.gov This characteristic was engineered to address challenges observed with polyglutamatable drugs, such as pemetrexed (B1662193) and raltitrexed. researchgate.netnih.gov

Structural Modifications to Bypass Folylpolyglutamate Synthetase Dependence

The susceptibility of classical antifolates to polyglutamation is dependent on the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues to the drug molecule. nih.govnih.gov This process enhances intracellular retention and, in some cases, inhibitory activity. nih.govnih.gov However, resistance can arise in tumor cells with decreased FPGS activity. ncats.ionih.gov

To circumvent this, this compound was designed with specific structural modifications. The most significant of these is the replacement of the terminal γ-glutamate carboxylic acid group with a bioisosteric tetrazole moiety. taylorandfrancis.comnih.govtandfonline.com This change prevents the molecule from being recognized as a substrate by FPGS, thereby making its activity independent of this enzyme. taylorandfrancis.comnih.gov Further modifications, such as 7-methylation on the quinazoline ring, can also contribute to the prevention of polyglutamation. scispace.com

Theoretical Implications for Cellular Retention and Differential Selectivity

By avoiding polyglutamation, this compound exhibits different cellular retention properties compared to its polyglutamatable counterparts. ncats.io While polyglutamation leads to prolonged intracellular trapping of drugs like raltitrexed, this compound is not subject to this mechanism and is more readily effluxed from the cell. ncats.ioscispace.com This was theorized to lead to a more predictable toxicity profile. aacrjournals.org

The non-polyglutamatable design also has implications for selectivity. This compound's activity is not dependent on the expression levels of FPGS in tumor cells, potentially making it effective against tumors that have developed resistance to other antifolates through the downregulation of this enzyme. ncats.ioaacrjournals.org Transport into the cell is primarily mediated by the reduced folate carrier (RFC) and the α-folate receptor. nih.govmedchemexpress.com

Detailed Structure-Activity Relationship Analysis

The structure-activity relationship (SAR) of a drug describes how its chemical structure correlates with its biological activity. wikipedia.orgcollaborativedrug.com For this compound, extensive SAR studies have been crucial in optimizing its potency and selectivity as a TS inhibitor. oncodesign-services.com

Identification of Key Pharmacophoric Elements for Target Binding

Quinazoline Scaffold: The 2,7-dimethyl-4-oxo-3H-quinazoline core is a crucial element that mimics the pteridine ring of folic acid and binds to the folate-binding site of thymidylate synthase. nih.govnih.gov

Bridge and Benzoyl Moiety: A propargylamino group links the quinazoline scaffold to a 2-fluorobenzoyl group. nih.gov This entire fragment is positioned within the enzyme's active site to achieve potent inhibition.

Modified Amino Acid Tail: The traditional L-glutamic acid tail is replaced by a (2S)-2-amino-4-(2H-tetrazol-5-yl)butanoic acid moiety. nih.gov The tetrazole group, as a bioisostere of the γ-carboxyl group, is a key modification that prevents polyglutamation while maintaining the necessary interactions for potent TS inhibition. taylorandfrancis.comnih.gov

Comparative SAR with Polyglutamatable and Other Non-Polyglutamatable Antifolates

When comparing this compound to polyglutamatable antifolates like raltitrexed and pemetrexed, the most significant SAR difference lies in the glutamate side chain. researchgate.netnih.gov The polyglutamated forms of raltitrexed and pemetrexed are significantly more potent inhibitors of TS than their monoglutamate parent drugs. nih.gov In contrast, this compound's potency is inherent to the parent molecule and does not rely on intracellular metabolic activation by FPGS. scispace.comaacrjournals.org

Compared to other non-polyglutamatable antifolates, such as the more lipophilic nolatrexed (B128640) and piritrexim, this compound was designed to be highly water-soluble and utilize the reduced-folate carrier for cell entry. taylorandfrancis.comscispace.comtandfonline.com This highlights a different strategy within the non-polyglutamatable class, focusing on specific transport mechanisms to achieve cellular uptake. The design of this compound aimed to combine the potent TS inhibition seen with polyglutamated antifolates with the advantage of being independent of FPGS activity. scispace.com

| Feature | This compound | Raltitrexed/Pemetrexed (Polyglutamatable) | Nolatrexed (Non-Polyglutamatable) |

| Scaffold | Quinazoline | Quinazoline/Pyrrolo[2,3-d]pyrimidine | Quinazoline |

| Glutamate Tail | Modified with tetrazole | L-glutamic acid | Absent/Modified |

| Polyglutamation | No | Yes | No |

| Cellular Uptake | RFC, α-FR | RFC | More lipophilic, passive diffusion |

| FPGS Dependence | Independent | Dependent | Independent |

Integration with Click Chemistry Reagents

The chemical structure of this compound incorporates a terminal alkyne group, making it an ideal candidate for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. This feature significantly expands the utility of this compound beyond its primary role as a TS inhibitor, enabling its use in the development of sophisticated biochemical tools.

Alkyne Group Functionalization for Bioconjugation and Probe Development

The terminal alkyne in this compound's structure serves as a chemical handle for bioconjugation through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the covalent attachment of this compound to molecules bearing an azide (B81097) group, such as fluorescent dyes, biotin (B1667282) tags, or larger biomolecules like antibodies.

The ability to functionalize this compound via its alkyne group opens avenues for the development of chemical probes to study the biology of thymidylate synthase and related cellular processes. For instance, by "clicking" a fluorescent azide onto this compound, researchers can create a probe to visualize the localization of TS within cells or to quantify the binding of the inhibitor to its target. Similarly, attaching a biotin tag would facilitate the affinity purification and identification of proteins that interact with this compound.

Mechanisms of Resistance to Antifolates and Plevitrexed S Distinct Profile

General Antifolate Resistance Mechanisms Investigated in Research

Cancer cells can develop resistance to antifolate drugs through a variety of molecular mechanisms, which often involve alterations in drug transport, target enzymes, or metabolic pathways. nih.govnih.gov

A primary mechanism of resistance to antifolates that target a specific enzyme is the increased production of that enzyme by the cancer cell. ontosight.ai For TS inhibitors, amplification of the thymidylate synthase gene can lead to overexpression of the TS enzyme. This surplus of the target enzyme can effectively overwhelm the inhibitor, requiring significantly higher drug concentrations to achieve a therapeutic effect. ontosight.ai Dihydrofolate reductase (DHFR), the target of the classic antifolate methotrexate (B535133), is another enzyme where increased expression is a known resistance mechanism. researchgate.net

Many antifolates are hydrophilic molecules that depend on specific transport systems to enter the cell. The reduced folate carrier (RFC) is the primary transporter for many antifolates, including methotrexate and plevitrexed. nih.govncats.iocancer.gov A well-established resistance mechanism involves the downregulation of RFC expression or mutations in the RFC gene (SLC19A1), leading to a dysfunctional transporter. nih.govashpublications.org This impaired influx reduces the intracellular concentration of the drug, rendering it less effective. nih.gov While RFC is the main route, some antifolates can also use the proton-coupled folate transporter (PCFT) or the folate receptor (FR), and alterations in these can also contribute to resistance. cuni.czresearchgate.netnih.gov

Beyond target overexpression and impaired influx, cells can develop resistance through other metabolic adaptations. These can include:

Increased Drug Efflux: Members of the ATP-binding cassette (ABC) transporter superfamily, such as multidrug resistance proteins (MRPs) and the breast cancer resistance protein (BCRP/ABCG2), can actively pump antifolates out of the cell. nih.gov Overexpression of these efflux pumps can prevent the drug from reaching a sufficient intracellular concentration to inhibit its target. nih.gov

Hydrolysis of Polyglutamates: For antifolates that are activated via polyglutamylation, increased activity of the enzyme folylpolyglutamate hydrolase (FPGH) can lead to resistance. ashpublications.org This enzyme removes the glutamate (B1630785) residues, converting the active, retained form of the drug back into a form that can be more easily effluxed from the cell. ashpublications.org

Augmentation of Folate Pools: An increase in the intracellular concentration of natural folate cofactors can compete with antifolates for binding to their target enzymes, thereby reducing the inhibitory effect of the drug. nih.govaacrjournals.org

Impaired Drug Influx (e.g., Reduced Folate Carrier Downregulation or Mutation)

This compound's Design to Overcome Specific Resistance Pathways

This compound was specifically engineered to bypass a key resistance mechanism that affects many other thymidylate synthase inhibitors. nih.govncats.io

A crucial step for the intracellular retention and activity of many antifolates, such as raltitrexed (B1684501) and pemetrexed (B1662193), is polyglutamylation. nih.govcuni.cz This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), adds glutamate residues to the drug molecule, trapping it inside the cell and increasing its affinity for target enzymes. nih.govresearchgate.net Consequently, a common mechanism of resistance to these drugs is the loss of FPGS function, either through decreased expression or inactivating mutations, which prevents drug activation and retention. nih.govresearchgate.netresearchgate.net

This compound was rationally designed as a non-polyglutamatable inhibitor of TS. nih.govncats.iocancer.gov Its chemical structure lacks the necessary glutamate moiety, meaning it does not require activation by FPGS. nih.govcuni.cz This design feature allows this compound to be effective in tumors that have developed resistance to other antifolates due to deficient FPGS activity. nih.govncats.io The efficacy of this compound demonstrates that polyglutamylation is not an absolute requirement for the potency of an antifolate TS inhibitor. nih.gov

While designed to overcome FPGS-mediated resistance, preclinical studies have shown that cancer cells can still develop resistance to this compound. As this compound relies on the reduced folate carrier (RFC) for cellular uptake, a primary mechanism of acquired resistance is impaired transport via this carrier. ncats.iocuni.czprobechem.com

The following table summarizes preclinical findings on resistance to this compound and related antifolates.

| Cell Line / Model | Resistance Mechanism | Observation | Reference |

| Murine Leukemia (L1210) | Impaired RFC Transport | Cell lines with mutated or dysfunctional RFC showed reduced cytotoxic activity of this compound. | cuni.czaacrjournals.org |

| Human Leukemia (CCRF-CEM, MOLT-4) | Impaired RFC Transport | Cells selected for resistance to methotrexate showed a marked decrease in RFC-mediated uptake, which would also confer resistance to this compound. | ashpublications.org |

| Murine Model (DBA2 mice with lymphoma) | Drug Distribution | Antitumor activity was found to be dependent on achieving and maintaining adequate drug concentrations in the tumor to inhibit TS and deplete dTTP pools. | aacrjournals.org |

These findings underscore that while this compound successfully circumvents resistance related to polyglutamylation, its efficacy remains dependent on cellular influx pathways, primarily the RFC. Therefore, the expression and functional status of RFC can be a key determinant of tumor sensitivity to this compound. nih.govnih.gov

Analytical Methodologies for Plevitrexed Research and Quantification

Quantitative Determination in Biological Samples

Accurately quantifying plevitrexed in complex biological samples such as plasma and tissue is fundamental to its development. Over time, methodologies have evolved from standard chromatographic techniques to more sensitive immunoassays and mass spectrometry-based methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) represents a conventional approach for the quantification of pharmaceutical compounds. nih.gov Early analytical methods for this compound (then referred to as ZD9331) in biological samples utilized HPLC. uni.luguidetopharmacology.org While suitable for measuring concentrations in mice for several hours after administration of high bolus doses, these HPLC-based assays were limited by their sensitivity. guidetopharmacology.org The reported limit of detection was approximately 0.3 µM, which was often insufficient for studies involving lower doses, administration via infusion, or for tracking concentrations at later time points when the drug levels fall significantly. uni.luguidetopharmacology.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

To achieve higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for the bioanalysis of many small-molecule drugs. nih.govfishersci.fi These techniques are renowned for their ability to quantify low concentrations of analytes within complex biological matrices. fishersci.fi For the analysis of pharmacodynamic markers associated with this compound, such as deoxyuridine, validated LC-MS/MS assays are routinely used. A typical LC-MS/MS method involves sample cleanup, often through protein precipitation or solid-phase extraction, followed by chromatographic separation, commonly on a C18 reversed-phase column. nih.gov The analyte is then ionized and detected by a mass spectrometer, such as a triple quadrupole instrument, which provides excellent specificity and sensitivity. fishersci.fi While specific validated LC-MS/MS methods for this compound itself are not extensively detailed in publicly available literature, the principles are directly applicable and represent the modern standard for such quantitative analyses.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound

To overcome the sensitivity limitations of early HPLC methods, a highly sensitive enzyme-linked immunosorbent assay (ELISA) was specifically developed for this compound (ZD9331). uni.luguidetopharmacology.org This immunoassay was developed using a rabbit antiserum raised against a ZD9331-thyroglobulin immunogen. uni.luguidetopharmacology.org The assay demonstrated a significant improvement in sensitivity, with a lower limit of detection around 25 pM. guidetopharmacology.org

The ELISA protocol involves coating 96-well microtiter plates with a purified anti-BGC9331 polyclonal antibody. Following the addition of standards and samples, a conjugate of this compound and horseradish peroxidase is introduced. The amount of bound conjugate is inversely proportional to the concentration of this compound in the sample. This competitive binding is then quantified by measuring the optical absorbance after a substrate reaction, with the concentration determined from a standard curve. Initially developed for use in murine models, this ELISA was later successfully adapted for the analysis of human plasma samples, proving to be a robust tool for pharmacokinetic studies. uni.lu

Pharmacodynamic Biomarker Assessment in Preclinical Studies

Pharmacodynamic biomarkers are essential for confirming that a drug is engaging its intended target and eliciting a biological response. For thymidylate synthase (TS) inhibitors like this compound, monitoring downstream metabolic changes provides a surrogate measure of target inhibition in vivo.

Monitoring of Plasma Deoxyuridine (dUrd) as a Surrogate Marker for Thymidylate Synthase Inhibition

This compound exerts its cytotoxic effect by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP. Inhibition of this enzyme leads to the accumulation of its substrate, dUMP, within the cell. This excess dUMP is subsequently dephosphorylated to 2'-deoxyuridine (B118206) (dUrd), which can then diffuse out of the cell and into the systemic circulation.

Consequently, an elevation in the concentration of plasma deoxyuridine serves as a sensitive and systemic surrogate biomarker for TS inhibition. This principle has been applied in studies of various TS inhibitors, including this compound (ZD9331), to confirm target engagement and to help define a biologically effective dose. The measurement of dUrd in plasma is typically accomplished using highly sensitive and specific analytical methods, such as HPLC or, more commonly, LC-MS/MS, allowing for precise quantification of the pharmacodynamic response to the drug.

Future Research Directions and Translational Potential

Exploration of Novel Combinatorial Strategies in Preclinical Models

A significant avenue for future research lies in exploring novel combinatorial strategies that leverage plevitrexed's mechanism of action. The rationale for combining this compound with other agents is to enhance antitumor efficacy, overcome resistance, or exploit synergistic interactions between different cellular pathways.

Preclinical studies have paved the way for various combination approaches. For instance, combining TS inhibitors like this compound with agents that target other aspects of DNA synthesis or repair could be beneficial. Research has shown that TS inhibition leads to an accumulation of deoxyuridine monophosphate (dUMP) and a depletion of deoxythymidine monophosphate (dTMP), which can induce a "flare" in thymidine (B127349) uptake via the salvage pathway. nih.gov This phenomenon can be exploited by combining this compound with nucleoside analogues that are activated by thymidine kinase 1.

Furthermore, combining this compound with drugs targeting enzymes in related metabolic pathways, such as dihydrofolate reductase (DHFR) or glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), could create a more comprehensive blockade of nucleotide biosynthesis. researchgate.netresearchgate.net While this compound itself is a selective TS inhibitor, combining it with multi-targeted antifolates like pemetrexed (B1662193), which hits TS, DHFR, and GARFT, could be explored in preclinical models to understand potential synergies or enhanced cytotoxicity. researchgate.netresearchgate.net

Other potential combinations to investigate in preclinical models include:

With inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP): Targeting enzymes like glucose-6-phosphate dehydrogenase (G6PD) or 6-phosphogluconate dehydrogenase (6PGD) could limit the production of NADPH, which is essential for nucleotide synthesis, potentially sensitizing cancer cells to this compound. mdpi.com

With agents targeting glutamine metabolism: Many cancer cells are dependent on glutamine. Inhibiting glutamine metabolism has shown antitumor effects in preclinical models and could be a valuable strategy in combination with this compound. mdpi.com

With immunotherapy: The metabolic stress induced by this compound could potentially alter the tumor microenvironment and the expression of immune checkpoint molecules, suggesting a basis for combination with immune checkpoint inhibitors.

| Combination Strategy | Rationale | Preclinical Model Focus |

| With Nucleoside Analogues | Exploit the "flare" in thymidine salvage pathway activity induced by TS inhibition. | In vitro and in vivo models to assess synergy and sequence dependency. |

| With Multi-Targeted Antifolates (e.g., Pemetrexed) | Achieve a more comprehensive blockade of de novo nucleotide synthesis. | Cell lines with varying levels of TS, DHFR, and GARFT expression. |

| With Pentose Phosphate Pathway Inhibitors | Reduce NADPH supply, hindering nucleotide synthesis and enhancing this compound's effect. | Xenograft models of cancers with high PPP activity. |

| With Glutamine Metabolism Inhibitors | Target a key metabolic dependency in cancer cells to create synthetic lethality. | Peritoneal cancer models and other glutamine-dependent tumors. |

Advanced Investigations into Folate Receptor-Mediated Targeting

This compound is transported into cells via both the reduced folate carrier (RFC) and the α-folate receptor (FRα). nih.govmedchemexpress.commedchemexpress.com The expression of FRα is largely restricted in normal tissues but is overexpressed in several epithelial cancers, including ovarian and lung carcinomas. nih.govaacrjournals.org This differential expression provides a therapeutic window for targeted drug delivery.

Future research should focus on advanced investigations into FRα-mediated targeting. This includes:

Characterizing FRα expression levels: Developing robust biomarkers to identify patient populations with tumors overexpressing FRα who are most likely to benefit from FRα-targeted therapies.

Understanding transport dynamics: In vitro and in vivo studies using cell lines with differential expression of RFC and FRα can further elucidate the dynamics of this compound transport. researchgate.net This knowledge is crucial for optimizing treatment strategies and understanding resistance mechanisms.

Informing the design of next-generation inhibitors: The insights gained from this compound's interaction with FRα have been instrumental in the development of new antifolates with even greater selectivity for this receptor. cuni.czresearchgate.net

Development of Next-Generation Antifolate Agents Based on this compound's Design Principles

This compound's design as a non-polyglutamatable TS inhibitor represents a significant step in antifolate development. researchgate.netnih.gov Polyglutamylation, a process that traps antifolates inside cells and enhances their inhibitory activity, can also be a mechanism of resistance if the responsible enzyme, folylpolyglutamate synthetase (FPGS), is downregulated. researchgate.net By being independent of this process, this compound was designed to overcome this form of resistance. icr.ac.ukcuni.cz

This design principle has been a cornerstone for the development of next-generation antifolates. A notable example is BGC 945 (also known as ONX 0801 or Idetrexed). researchgate.netnih.govnih.gov BGC 945 builds upon the foundation of this compound and raltitrexed (B1684501) but was specifically engineered to combine potent TS inhibition with highly selective uptake via the FRα, thereby minimizing exposure of normal tissues that primarily rely on the RFC for folate uptake. researchgate.netnih.govaacrjournals.org

Future drug design efforts will likely continue to refine these principles:

Enhancing FRα selectivity: Creating new compounds with even higher affinity and selectivity for FRα over RFC.

Modifying the core structure: The cyclopenta[g]quinazoline ring system in BGC 945, a novel feature compared to this compound, demonstrates how modifications to the core structure can improve targeting and efficacy. nih.gov Further exploration of different heterocyclic systems could yield novel inhibitors.

Bioisosteric replacement: The replacement of the free γ-carboxylic group with moieties like a tetrazole ring has been explored to improve absorption and bypass the need for polyglutamylation, further reducing the potential for resistance. taylorandfrancis.com

| Antifolate Agent | Key Design Feature | Primary Cellular Uptake | Polyglutamylation |

| Raltitrexed | Quinazoline-based | Reduced Folate Carrier (RFC) | Yes |

| Pemetrexed | Pyrrolopyrimidine core | RFC and Proton-Coupled Folate Transporter (PCFT) | Yes |

| This compound | Non-polyglutamatable quinazoline (B50416) | RFC and Folate Receptor α (FRα) | No |

| BGC 945 (ONX 0801) | High selectivity for FRα | Folate Receptor α (FRα) | No |

Application of this compound as a Research Tool in Chemical Biology and Drug Discovery

Beyond its therapeutic potential, this compound serves as a valuable research tool in chemical biology and drug discovery. utexas.edu Its specific mechanism of action and well-defined properties make it ideal for probing the intricacies of folate metabolism and TS inhibition.

One key application is in the study of pharmacodynamic biomarkers. For example, this compound has been used in preclinical models to study the "flare" phenomenon with 3′-deoxy-3′-[¹⁸F]fluorothymidine (¹⁸F-FLT) PET imaging. nih.gov Inhibition of TS by this compound leads to a rapid increase in the uptake of ¹⁸F-FLT by tumor cells, which can be visualized and quantified by PET. nih.gov This provides a non-invasive method to confirm target engagement and assess the early pharmacodynamic effects of TS inhibitors in vivo.

This compound's alkyne group also makes it a click chemistry reagent. medchemexpress.com This functional group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling researchers to attach fluorescent probes, affinity tags, or other molecules to this compound. medchemexpress.com This capability can be used to:

Visualize the subcellular localization of the drug.

Identify binding partners and off-target interactions.

Develop novel drug delivery systems.

The use of this compound and its derivatives as chemical probes will continue to be instrumental in dissecting the complex biology of folate-dependent pathways and in the rational design of future anticancer agents. frontiersin.org

常见问题

Q. Advanced Research Focus

- TS expression : Quantify via immunohistochemistry or RT-PCR; high TS correlates with resistance.

- RFC polymorphisms : Screen for RFC1 gene variants (e.g., G80A) using Sanger sequencing.

- Folate metabolites : Measure plasma homocysteine levels as a surrogate for folate status. Incorporate these biomarkers into multivariate Cox regression models to stratify patient responses .

What methodologies are recommended for analyzing this compound’s impact on DNA synthesis inhibition?

Q. Basic Research Focus

- Thymidine incorporation assays : Use <sup>3</sup>H-thymidine to quantify DNA synthesis rates.

- Cell cycle analysis : Perform flow cytometry with propidium iodide staining to identify S-phase arrest.

- dUTP accumulation : Measure via ELISA as a direct marker of TS inhibition .

How can researchers ensure reproducibility in this compound studies given variability in experimental protocols?

Q. Advanced Research Focus

- Adopt consensus guidelines : Follow NIH/NCI recommendations for TS inhibitor assays.

- Pre-register protocols : Use platforms like Open Science Framework to document methods.

- Cross-validate results : Collaborate with independent labs to replicate key findings using shared reagents .

What computational approaches support the rational design of this compound derivatives with improved TS binding affinity?

Q. Advanced Research Focus

- Molecular docking : Simulate this compound-TS interactions using AutoDock Vina or Schrödinger.

- Free energy calculations : Apply MM-GBSA to predict ΔGbinding for derivative prioritization.

- QSAR modeling : Train models on existing TS inhibitors to optimize substituent groups .

How should researchers balance in vitro and in vivo data when translating this compound findings to clinical applications?

Q. Advanced Research Focus

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate in vitro IC50 values with in vivo plasma exposure data.

- Tumor growth inhibition (TGI) metrics : Compare in vitro cytotoxicity (e.g., GI50) to in vivo T/C ratios in xenografts.

- Species scaling : Adjust doses using allometric scaling based on body surface area .

What ethical considerations are paramount when designing clinical trials for this compound in gastric cancer?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。